![molecular formula C17H20N6O2S B2534238 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1014074-99-7](/img/structure/B2534238.png)
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide
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Overview
Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole and 1,2,4-triazole derivatives are significant in modern medicine and pharmacy due to their chemical modifiability and pharmacological potential. The combination of these heterocycles in a molecule enhances the interaction with biological targets, making them scientifically attractive for the synthesis of compounds with probable biological activities, including antifungal properties (Fedotov et al., 2022).
Biological Activity Evaluation
The biological potential of heterocyclic compounds, including those with pyrazole and triazole rings, is explored through various methods like molecular docking. These studies help in understanding the compounds' interaction with biological targets and their potential biological effects, such as antifungal activity, further emphasizing the necessity for additional research in this area (Fedotov et al., 2022).
Pharmacological Potential
The structural integration of pyrazole and triazole in compounds has been linked to a wide range of pharmacological potentials, including anticancer and antiviral activities. These findings underline the importance of these heterocyclic compounds in drug development and the need for ongoing research to fully explore their capabilities (Havrylyuk et al., 2013).
Antimicrobial and Antioxidant Properties
The synthesis of novel heterocyclic compounds, especially those incorporating pyrazole and triazole moieties, has shown significant antimicrobial and antioxidant activities. These activities provide a promising avenue for the development of new therapeutic agents capable of combating infectious diseases and oxidative stress-related conditions (Nayak & Poojary, 2020).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that similar pyrazole derivatives have shown to interact with their targets leading to significant biological effects .
Biochemical Pathways
Similar pyrazole derivatives have been known to exhibit a wide range of biological activities .
Pharmacokinetics
Molecular modeling studies and adme calculations of similar synthesized derivatives are in adequate consent with the pharmacological screening results .
Result of Action
Similar pyrazole derivatives have shown promising cytotoxic activity .
Action Environment
It’s worth noting that the synthesis of similar pyrazole derivatives involves various reaction procedures .
properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-21-10-13(16(20-21)25-4)15-18-19-17(23(15)3)26-11-14(24)22(2)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKNHTYPMVWNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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